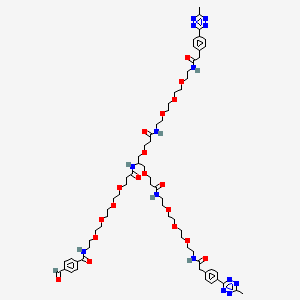
4,4',4''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tribenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,4’,4’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tribenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Central Core: The central trimethylbenzene core is synthesized through Friedel-Crafts alkylation.
Attachment of Ethyne Linkages: Ethyne groups are introduced via Sonogashira coupling reactions.
Introduction of Benzoic Acid Groups: The final step involves the attachment of benzoic acid groups through esterification or amidation reactions.
Chemical Reactions Analysis
4,4’,4’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tribenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing various substituents like halogens or nitro groups[][3].
Scientific Research Applications
4,4’,4’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tribenzoic acid has several scientific research applications:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,4’,4’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tribenzoic acid involves its ability to interact with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparison with Similar Compounds
4,4’,4’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tribenzoic acid can be compared with similar compounds like:
1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure but lacks ethyne linkages, resulting in different reactivity and applications.
4,4’,4’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy))tribenzoic acid: Contains methyleneoxy linkages instead of ethyne, leading to variations in chemical properties and uses.
Properties
Molecular Formula |
C36H24O6 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
4-[2-[3,5-bis[2-(4-carboxyphenyl)ethynyl]-2,4,6-trimethylphenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C36H24O6/c1-22-31(19-10-25-4-13-28(14-5-25)34(37)38)23(2)33(21-12-27-8-17-30(18-9-27)36(41)42)24(3)32(22)20-11-26-6-15-29(16-7-26)35(39)40/h4-9,13-18H,1-3H3,(H,37,38)(H,39,40)(H,41,42) |
InChI Key |
BDMGBOOFEULYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#CC2=CC=C(C=C2)C(=O)O)C)C#CC3=CC=C(C=C3)C(=O)O)C)C#CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)



![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)



![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)
![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)
